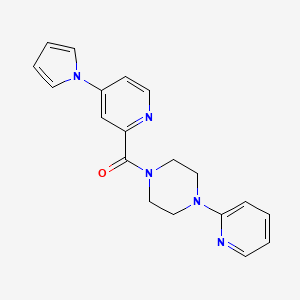
(4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone, also known as P4MP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. The unique structure of P4MP has made it a promising candidate for the development of novel drugs for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
- Researchers have explored the antimicrobial potential of similar imidazole-containing compounds. For instance, pyridin-3-yl (2-(2,3,4,5-tetra-substituted phenyl)-1H-imidazol-1-yl)methanone exhibited antimicrobial activity against Staphylococcus aureus , Bacillus subtilis , and Escherichia coli .
- Conjugated polymers play a crucial role in solar cells, light-emitting devices, and electrochromic systems. The incorporation of imidazole-containing moieties into these polymers can enhance their electronic and optical properties .
- Pyrrole derivatives have gained attention as potent anticancer agents due to their diverse mechanisms of action. They inhibit enzymes, kinases, and receptors involved in cancer progression .
- Researchers have developed various synthetic routes to access imidazole derivatives. Investigating novel synthetic methodologies and designing derivatives with improved properties is essential .
Antimicrobial Properties
Conjugated Polymers for Optoelectronic Devices
Anticancer Potential
Synthetic Routes and Derivatives
Wirkmechanismus
Target of Action
Compounds with similar structures, such as imidazole and indole derivatives, have been known to interact with a wide range of targets, including various enzymes, receptors, and proteins . The specific targets would depend on the exact structure and functional groups of the compound.
Mode of Action
These interactions can lead to changes in the conformation or activity of the target, thereby modulating its function .
Biochemical Pathways
Similar compounds have been reported to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections . The compound could potentially interfere with these pathways by binding to key enzymes or proteins, thereby altering their activity and the overall pathway dynamics.
Pharmacokinetics
Its excretion could occur via renal or hepatic routes .
Result of Action
Based on the known activities of similar compounds, it could potentially exert antimicrobial, anti-inflammatory, antitumor, and other pharmacological effects . These effects would result from its interactions with its targets and subsequent alterations in biochemical pathways.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include pH, temperature, presence of other molecules, and specific characteristics of the biological environment. For instance, the compound’s activity could be modulated by the pH due to the presence of ionizable groups. Its stability could be affected by temperature and the presence of degradative enzymes .
Eigenschaften
IUPAC Name |
(4-pyridin-2-ylpiperazin-1-yl)-(4-pyrrol-1-ylpyridin-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O/c25-19(17-15-16(6-8-20-17)22-9-3-4-10-22)24-13-11-23(12-14-24)18-5-1-2-7-21-18/h1-10,15H,11-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTUVJIIDBQCKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=NC=CC(=C3)N4C=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

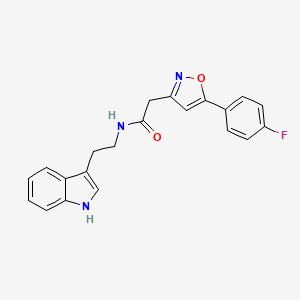
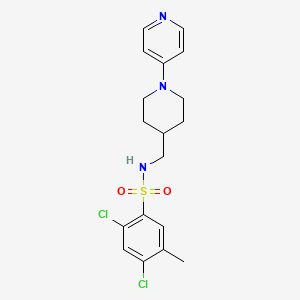


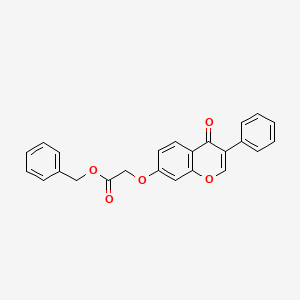
![5-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B2375289.png)
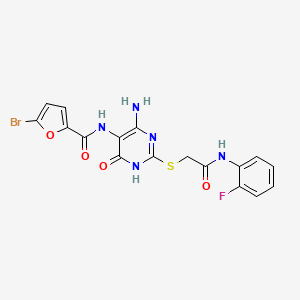
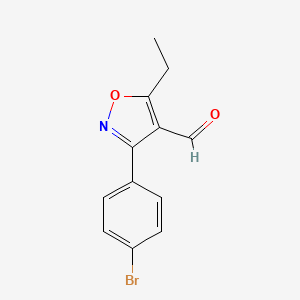
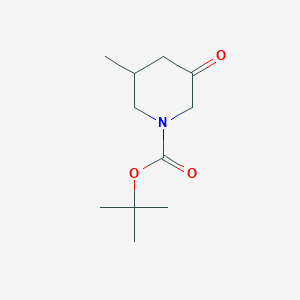
![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]cyclobutane-1-carboxylic acid](/img/structure/B2375294.png)
![2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(3,4-dichlorophenyl)hydrazone]](/img/structure/B2375295.png)
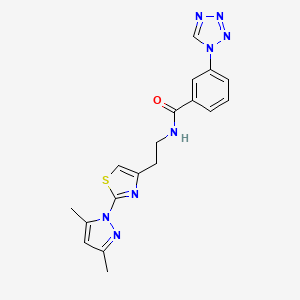
![2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(phenylsulfanyl)pyrimidine](/img/structure/B2375300.png)
